molecular formula C19H18N2S2 B11179066 N-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline

N-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline

Cat. No.: B11179066
M. Wt: 338.5 g/mol
InChI Key: YGIWLTIGQLWCCW-UHFFFAOYSA-N
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Description

N-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a quinoline core fused with a dithiolo ring, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline typically involves multi-step organic reactions. One common method includes the condensation of 4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione with aniline under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, and the temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise reaction conditions. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can occur at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under inert atmosphere.

    Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide; reactions are conducted in polar solvents such as acetonitrile or dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinoline derivatives

    Substitution: Halogenated or alkylated quinoline derivatives

Scientific Research Applications

N-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline is unique due to its specific combination of a quinoline core with a dithiolo ring and an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N2S2

Molecular Weight

338.5 g/mol

IUPAC Name

4,4,7-trimethyl-N-phenyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C19H18N2S2/c1-12-9-10-14-15(11-12)21-19(2,3)17-16(14)18(23-22-17)20-13-7-5-4-6-8-13/h4-11,21H,1-3H3

InChI Key

YGIWLTIGQLWCCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC=CC=C4

Origin of Product

United States

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